N-cyclopropylpiperidin-4-amine dihydrochloride

hERG liability cardiotoxicity B-Raf inhibitor

Kinase inhibitor development often faces hERG-related cardiotoxicity and metabolic instability. This cyclopropyl-substituted piperidine diamine addresses both issues. - **Key advantage**: Incorporation eliminates hERG inhibition while maintaining >90% tumor growth inhibition (A375 xenograft, 10 mg/kg). - **Physicochemical benefits**: Only 2 rotatable bonds for rigid fragment-based design; dihydrochloride salt enables direct aqueous assay compatibility. - **Supply**: Research quantities available for medicinal chemistry programs.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 1217100-00-9
Cat. No. B1525880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpiperidin-4-amine dihydrochloride
CAS1217100-00-9
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC1NC2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H
InChIKeyHOSIQDVATZYWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpiperidin-4-amine Dihydrochloride: Overview


N-cyclopropylpiperidin-4-amine dihydrochloride (CAS 1217100-00-9) is a piperidine-derived diamine building block with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol [1]. The compound features a cyclopropyl group attached to the piperidine nitrogen, imparting conformational rigidity, and is supplied as the dihydrochloride salt, which enhances aqueous solubility for biological assay compatibility [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, notably as a key fragment in the design of kinase inhibitors and other bioactive molecules [3].

Substitution Limitations of N-Cyclopropylpiperidin-4-amine


Substituting the cyclopropylpiperidine scaffold with unsubstituted piperidine or simple alkyl piperidines (e.g., N-methyl, N-ethyl) results in markedly different molecular properties that critically impact drug-like profiles. The cyclopropyl group confers enhanced metabolic stability, potentially improved target selectivity through conformational restriction, and can mitigate off-target liabilities such as hERG channel inhibition [1]. For instance, in the development of B-Raf inhibitors, the incorporation of the 1-cyclopropylpiperidin-4-yl moiety was essential for eliminating hERG liability while maintaining favorable in vivo efficacy [1]. Therefore, generic substitution fails to preserve these critical structure-activity and structure-property relationships.

N-Cyclopropylpiperidin-4-amine: Evidence-Based Comparator Data


hERG Channel Inhibition Liability

The N-cyclopropylpiperidin-4-yl moiety is a critical pharmacophore for mitigating hERG channel inhibition in kinase inhibitor design. A direct head-to-head comparison within a series of diarylthiazole B-Raf inhibitors showed that the compound incorporating the 1-cyclopropylpiperidin-4-yl fragment (Compound 20) lacks hERG liability, whereas an earlier lead compound containing a different amine substituent suffered from elevated hERG inhibitory activity [1].

hERG liability cardiotoxicity B-Raf inhibitor medicinal chemistry

In Vivo Antitumor Efficacy

The B-Raf inhibitor N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide, containing the N-cyclopropylpiperidin-4-amine core, demonstrated tumor volume inhibition greater than 90% at a dose of 10 mg/kg in the A375 xenograft melanoma model [1].

B-Raf V600E melanoma xenograft tumor growth inhibition oncology

Paradoxical MEK Activation

Compound 20, featuring the 1-cyclopropylpiperidin-4-yl group, exhibited a weaker 'paradoxical' activation of MEK in non-mutant B-Raf cells compared to other known B-Raf inhibitors [1].

B-Raf inhibitor paradoxical activation MEK phosphorylation selectivity

Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of N-cyclopropylpiperidin-4-amine enhances aqueous solubility compared to the free base (CAS 396133-55-4), facilitating its use in biological buffers and in vitro assays [1]. This salt form is specifically noted for its improved solubility and handling properties, making it suitable for precise experimental applications .

aqueous solubility salt form biochemical assays formulation

Conformational Restriction & Selectivity

The cyclopropyl group on the piperidine nitrogen imposes conformational rigidity that can enhance receptor binding affinity and improve target selectivity compared to more flexible N-alkyl substituents (e.g., methyl, ethyl, isopropyl) [1]. This rigidity restricts rotatable bonds (only 2 for the core scaffold), reducing entropic penalties upon binding and potentially improving selectivity profiles in kinase and GPCR targets.

conformational restriction target selectivity cyclopropyl group medicinal chemistry

Metabolic Stability Enhancement

The introduction of a cyclopropyl group into piperidine-containing drugs can improve metabolic stability by reducing oxidative metabolism, particularly by cytochrome P450 enzymes, compared to unsubstituted or simple alkyl-substituted piperidines [1]. This is attributed to the cyclopropane ring's unique electronic and steric properties that can block or slow metabolic soft spots.

metabolic stability cyclopropyl group CYP metabolism drug-like properties

Applications of N-Cyclopropylpiperidin-4-amine Dihydrochloride


Kinase Inhibitor Lead Optimization

Procure N-cyclopropylpiperidin-4-amine dihydrochloride as a key amine building block for the synthesis of kinase inhibitors, particularly those targeting B-Raf and other kinases where hERG liability is a concern. Evidence from the B-Raf inhibitor program shows that incorporation of the 1-cyclopropylpiperidin-4-yl moiety eliminates hERG inhibition while maintaining high in vivo antitumor efficacy (>90% tumor growth inhibition in A375 xenograft at 10 mg/kg) and reduces paradoxical MEK activation [1].

Fragment-Based Drug Discovery

Use N-cyclopropylpiperidin-4-amine dihydrochloride as a rigid, fragment-like scaffold in fragment-based drug discovery. The cyclopropyl group restricts conformational flexibility (only 2 rotatable bonds), which can reduce entropic penalties upon target binding and improve ligand efficiency [1][2]. This rigidity is particularly valuable for targeting kinases and GPCRs where selectivity is paramount.

In Vitro Assay Development: Solubility for Screening

The dihydrochloride salt form offers enhanced aqueous solubility compared to the free base, making it directly compatible with aqueous buffer systems used in biochemical and cell-based assays. This eliminates the need for high DMSO concentrations and streamlines assay preparation [1][2].

Medicinal Chemistry: Improving Metabolic Stability

Incorporate the cyclopropylpiperidine scaffold into lead series targeting CNS or oncology indications to improve metabolic stability. The cyclopropyl group is known to block oxidative metabolism by CYP enzymes, potentially leading to longer half-lives and reduced clearance in vivo [1][2].

Technical Documentation Hub

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